
3-Bromo-3-phenylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromocinnamic acid: is an organic compound with the molecular formula C9H7BrO2 . It is a derivative of cinnamic acid, where a bromine atom is substituted at the para position of the phenyl ring. This compound is known for its white solid form and is soluble in alcohol, ethyl acetate, and dimethyl sulfoxide (DMSO), but insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Bromocinnamic acid can be synthesized through various methods. One common method involves the bromination of cinnamic acid. This process typically uses bromine in the presence of a solvent like dichloromethane. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of 2,3-dibromo-3-phenylpropanoic acid, which can be further processed to yield bromocinnamic acid .
Industrial Production Methods: : On an industrial scale, bromocinnamic acid is produced by the bromination of cinnamic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: : Bromocinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bromobenzoic acid.
Reduction: Reduction of bromocinnamic acid can yield bromophenylpropanoic acid.
Substitution: The bromine atom in bromocinnamic acid can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Bromobenzoic acid.
Reduction: Bromophenylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bromocinnamic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of bromocinnamic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can undergo photo-induced cycloaddition reactions, leading to the formation of cyclobutane derivatives. These reactions are facilitated by the presence of light and specific reaction conditions . The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamic acid: The parent compound, which lacks the bromine substitution.
4-Chlorocinnamic acid: Similar structure with a chlorine atom instead of bromine.
4-Fluorocinnamic acid: Contains a fluorine atom in place of bromine.
4-Methylcinnamic acid: Substituted with a methyl group instead of bromine.
Uniqueness: : Bromocinnamic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties. The bromine atom enhances the compound’s ability to participate in electrophilic and nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
704-78-9 |
|---|---|
Molekularformel |
C9H7BrO2 |
Molekulargewicht |
227.05 g/mol |
IUPAC-Name |
(Z)-3-bromo-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H7BrO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6- |
InChI-Schlüssel |
UPZBDEYHZXRSBQ-VURMDHGXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)O)/Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


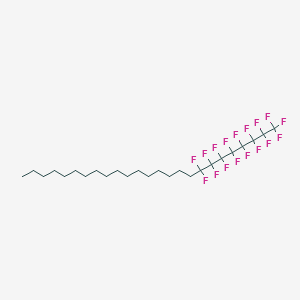
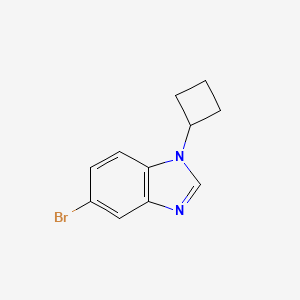
![1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12081350.png)


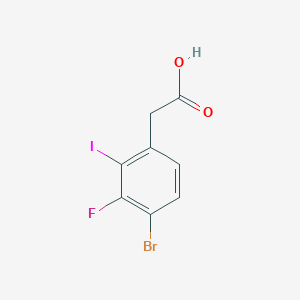
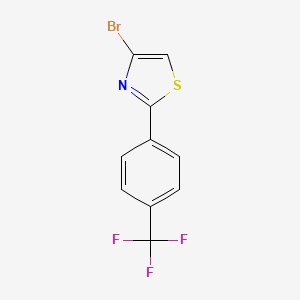

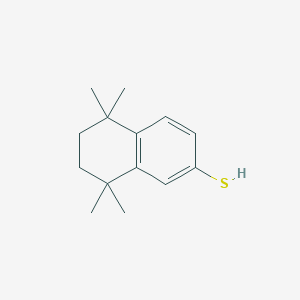
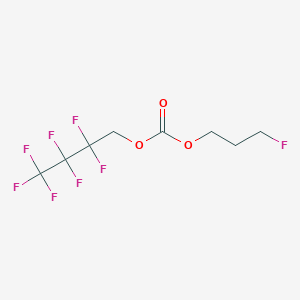

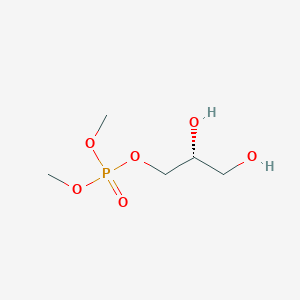
![(S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol](/img/structure/B12081412.png)

